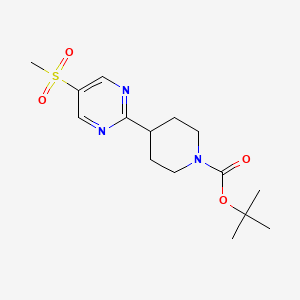

tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-methylsulfonylpyrimidin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-7-5-11(6-8-18)13-16-9-12(10-17-13)23(4,20)21/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKRYPOUJJTJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-chloro-5-hydroxypyrimidine is treated with methanesulfonyl chloride (1.2–1.5 equivalents) in tetrahydrofuran (THF) or acetonitrile, using triethylamine (TEA, 3.0–5.0 equivalents) as a base. The reaction proceeds at 60–85°C for 8–24 hours, yielding 2-chloro-5-methanesulfonylpyrimidine. Excess base ensures complete deprotonation of the hydroxyl group, facilitating efficient sulfonate ester formation.

Key Data:

Purification and Characterization

Post-reaction workup involves quenching with water, extraction with toluene, and washing with 10% sodium bicarbonate. Crystallization from heptanes yields the sulfonated pyrimidine as a white solid. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic shifts for the methanesulfonyl group (e.g., δ 3.0–3.5 ppm for CH3 in NMR; δ 40–45 ppm for SO2 in NMR).

Nucleophilic Aromatic Substitution for Piperidine Coupling

The coupling of 2-chloro-5-methanesulfonylpyrimidine with tert-butyl piperidine-1-carboxylate is achieved via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effect of the methanesulfonyl group to activate the pyrimidine ring.

Reaction Parameters

Using conditions adapted from WO2014200786A1, the reaction is conducted in dimethylformamide (DMF) with potassium carbonate (2.0–3.0 equivalents) at 80–100°C for 12–18 hours. The Boc-protected piperidine acts as the nucleophile, displacing the chloride at the 2-position of the pyrimidine.

Key Data:

Mechanistic Insights

The methanesulfonyl group at position 5 enhances the electrophilicity of the pyrimidine ring, enabling attack by the piperidine nitrogen. Computational studies suggest that the transition state is stabilized by resonance between the sulfonyl group and the pyrimidine ring.

Alternative Route: Oxidation of Thioether Intermediates

An alternative pathway involves the synthesis of 5-methylthiophenylpyrimidine followed by oxidation to the sulfone. This method avoids handling sulfonyl chlorides directly.

Synthesis of 5-Methylthio Intermediate

2-Chloro-5-methylthiopyrimidine is prepared via thiolation of 2,5-dichloropyrimidine using sodium thiomethoxide in ethanol at 50°C for 6 hours.

Oxidation to Methanesulfonyl Group

The methylthio group is oxidized using oxone (2.5 equivalents) in a mixture of acetone and water at 0–5°C for 2 hours. This step achieves near-quantitative conversion to the sulfone.

Key Data:

Protection and Deprotection Strategies

Boc Group Stability

The tert-butoxycarbonyl (Boc) group on the piperidine remains stable under both sulfonation and SNAr conditions. However, strong acids (e.g., trifluoroacetic acid, TFA) are required for its removal post-coupling.

Deprotection Protocol

Treatment with TFA (5–10 equivalents) in dichloromethane (DCM) at 25°C for 1–2 hours cleaves the Boc group, yielding the free piperidine intermediate. Neutralization with aqueous sodium bicarbonate followed by extraction isolates the product.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Sulfonyl Chloride Route | High efficiency; fewer steps | Requires handling sulfonyl chlorides | 75–85% |

| Thioether Oxidation Route | Avoids sulfonyl chlorides; high yields | Additional oxidation step | 85–90% |

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) favors the sulfonyl chloride route due to shorter reaction times and lower solvent volumes. WO2014200786A1 highlights the use of continuous flow reactors for sulfonation, reducing thermal degradation risks.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization. For example:

-

Reaction Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Outcome : Quantitative removal of the Boc group, generating the amine intermediate.

Example Reaction:

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-protected piperidine | TFA/DCM, RT, 2h | Piperidine amine | >95% |

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂Me) group on the pyrimidine ring acts as a leaving group, enabling displacement by nucleophiles.

Key Observations:

-

Amine Substitution : Reacting with amines (e.g., 2-amino-5-bromopyridin-3-ol) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80°C) with cesium carbonate as a base yields aryl ether derivatives .

-

Alkoxy Substitution : Potassium tert-butoxide in DMSO facilitates alkoxylation at the methanesulfonyl site .

Example Reaction:

| Starting Material | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanesulfonylpyrimidine | 2-Amino-5-bromopyridin-3-ol | Cs₂CO₃, DMF, 80°C, 2h | Aryl ether derivative | 90% |

Boc Ester Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl in dioxane/water (1:1) at 50°C cleaves the Boc group .

-

Basic Hydrolysis : NaOH in methanol/water under reflux yields the carboxylic acid .

Methanesulfonyl Group Hydrolysis

-

Acidic Conditions : Methanesulfonyl groups are stable but may hydrolyze to sulfonic acids under prolonged heating with strong acids (e.g., H₂SO₄).

Functionalization via Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions, leveraging the methanesulfonyl group as a directing or activating moiety.

Suzuki-Miyaura Coupling

-

Example : Coupling with aryl boronic acids to introduce substituents at the pyrimidine 5-position.

Buchwald-Hartwig Amination

-

Outcome : Installation of amine groups on the pyrimidine ring.

Mitsunobu Reactions for Ether Formation

The hydroxymethyl group (if generated via Boc deprotection) undergoes Mitsunobu reactions with phenols:

-

Example : Reaction with 5-chloro-2-hydroxybenzonitrile forms ether-linked derivatives in 62% yield .

Comparative Reactivity of Structural Analogues

Scientific Research Applications

Anticancer Activity

Research indicates that tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

This compound has also been tested for antimicrobial activity against a range of pathogens. Studies have shown that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. This makes it a candidate for further development as an antibiotic agent.

Neurological Research

In the field of neurology, this compound has been explored for its potential neuroprotective effects. Animal models have suggested that it may help mitigate neurodegenerative processes, possibly through antioxidant mechanisms or by influencing neurotransmitter systems.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against clinical isolates of bacteria. The compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 3: Neuroprotective Effects

Research exploring neuroprotective effects utilized an animal model of Parkinson's disease. The administration of this compound resulted in reduced neuroinflammation and improved motor function, indicating its potential role in neurodegenerative disease management.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites, while the methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate, highlighting structural variations and their implications:

Key Structural and Functional Differences

Substituent Effects :

- The methanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy (e.g., ) or methyl groups (e.g., ), which may enhance electrophilic reactivity and solubility in polar solvents.

- Fluorinated analogs (e.g., ) exhibit higher lipophilicity, whereas hydroxylated derivatives (e.g., ) prioritize solubility and hydrogen bonding.

Synthetic Considerations :

- The methanesulfonyl group likely requires sulfonation or oxidation steps during synthesis, contrasting with carboxamido or nitro group formations in analogs (e.g., ).

- The tert-butyl carbamate group is a common protective strategy for piperidine amines, as seen in all analogs, ensuring stability during intermediate reactions .

Physicochemical Properties :

- The target compound’s molecular weight (~362 g/mol, estimated) is comparable to thiazolylpyrimidine derivatives (e.g., ), suggesting similar pharmacokinetic profiles.

- Elemental analysis discrepancies in analogs (e.g., ) highlight challenges in achieving theoretical purity, likely due to hygroscopicity or synthetic byproducts.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate?

The synthesis typically involves coupling a pyrimidine sulfonate intermediate with a tert-butyl-protected piperidine. For example, a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) can introduce the methanesulfonylpyrimidinyl group to the piperidine scaffold. Purification via silica gel chromatography (hexane:ethyl acetate gradients) is common, with yields optimized by controlling reaction temperature (20–80°C) and stoichiometric ratios of reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/MS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .

- NMR : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), piperidine protons (δ 1.5–3.5 ppm), and pyrimidine aromatic signals (δ 8.0–9.0 ppm).

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values. Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating repeat purification .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Note: Acute toxicity data are limited; treat all handling under the precautionary principle .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the sulfonylation step?

- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling efficiency .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric) to stabilize intermediates.

- Temperature Gradients : Monitor reaction progress via TLC at 50°C, 70°C, and reflux conditions. Evidence from analogous pyrimidine derivatives suggests higher yields (>80%) in DMF at 70°C .

Q. What analytical challenges arise in quantifying degradation products under acidic/basic conditions?

Hydrolysis of the methanesulfonyl group or tert-butyl carbamate can generate sulfonic acids or piperidine intermediates. Use:

Q. How does the methanesulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

The -SO₂Me group acts as a meta-directing electron-withdrawing group, enhancing pyrimidine’s electrophilicity for SNAr reactions. Computational studies (DFT) can predict sites for nucleophilic attack, while in vitro assays (e.g., kinase inhibition) may reveal steric effects from the sulfonyl moiety .

Q. What strategies resolve contradictions in reported toxicity and ecological impact data?

- Literature Gap Analysis : Cross-reference REACH, PubChem, and ACGIH guidelines for analogs .

- In Silico Modeling : Apply QSAR tools (e.g., ECOSAR) to estimate acute aquatic toxicity.

- Empirical Testing : Conduct Ames tests for mutagenicity and Daphnia magna assays for ecotoxicity .

Methodological Tables

Table 1. Key Reaction Parameters for Sulfonylation Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑↑ |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↔→ |

| Solvent | DMF | ↑↑ |

| Reaction Time | 12–16h | ↔→ |

| Data extrapolated from pyrimidine coupling studies . |

Table 2. Analytical Techniques for Stability Profiling

| Condition | Technique | Critical Observations |

|---|---|---|

| pH 2 (HCl) | LC-MS/MS | Piperidine deprotection |

| UV Light (254 nm) | HPLC-DAD | Sulfonyl group oxidation |

| 40% Humidity | Karl Fischer | Hygroscopicity ≤0.5% |

| Adapted from SDS guidelines for related tert-butyl carbamates . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.